

Technical Guide: 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1,3-Oxazol-5-yl)aniline

Cat. No.: B119962

[Get Quote](#)

CAS Number: 157837-31-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1,3-oxazol-5-yl)aniline**, a heterocyclic amine with significant potential in industrial and medicinal chemistry. This document outlines its chemical identity, synthesis, and known applications, with a focus on its role as a corrosion inhibitor. It also explores the potential biological activities of the broader oxazole class of compounds.

Chemical Identity and Physicochemical Properties

3-(1,3-Oxazol-5-yl)aniline is an aromatic compound featuring a central aniline ring substituted at the meta-position with a 5-membered oxazole heterocycle.

Table 1: Physicochemical Properties of **3-(1,3-Oxazol-5-yl)aniline**

Property	Value	Reference
CAS Number	157837-31-5	
Molecular Formula	C ₉ H ₈ N ₂ O	
Molecular Weight	160.18 g/mol	
Appearance	Not specified (likely solid)	
Purity	Reagent Grade	
Family	Heterocyclic Building Blocks	

Synthesis

A specific, peer-reviewed synthesis protocol for **3-(1,3-oxazol-5-yl)aniline** is not readily available in the published literature. However, a highly plausible and established method for the synthesis of 5-substituted oxazoles is the Van Leusen Oxazole Synthesis. This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring. The following section details a representative experimental protocol adapted from general Van Leusen reaction procedures for the synthesis of **3-(1,3-oxazol-5-yl)aniline** from 3-aminobenzaldehyde.

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the reaction of 3-aminobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield **3-(1,3-oxazol-5-yl)aniline**.

Materials:

- 3-Aminobenzaldehyde
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)
- Methanol (MeOH) or Tetrahydrofuran (THF)

- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in methanol or THF (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TosMIC (1.0-1.2 eq).
- Base Addition: Add potassium carbonate (2.0-3.0 eq) to the mixture. The use of a stronger base like potassium tert-butoxide in an aprotic solvent like THF at low temperatures may also be effective.
- Reaction: Heat the reaction mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Extraction: Partition the residue between dichloromethane (or ethyl acetate) and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure **3-(1,3-**

oxazol-5-yl)aniline.

Industrial Application: Corrosion Inhibition

A significant application of **3-(1,3-oxazol-5-yl)aniline** (referred to as 3-OYA in the study) is as a highly efficient corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid (HCl) solution[1].

Quantitative Data: Inhibition Efficiency

The corrosion inhibition performance of 3-OYA was evaluated using various techniques, demonstrating a strong dependence on both concentration and temperature[1].

Table 2: Corrosion Inhibition Efficiency of 3-OYA on Mild Steel in 1 M HCl

Concentration (mM)	Temperature (°C)	Inhibition Efficiency (%)
0.05	Not specified	93.5[1]
0.1	30	85.2
0.2	30	88.9
0.3	30	90.1
0.4	30	91.5
0.5	30	93.5
0.5	40	88.7
0.5	50	82.3
0.5	60	75.1

Data extracted from a study by R. El-Haddad et al. (2023).[1]

The data indicates that inhibition efficiency increases with inhibitor concentration but decreases with rising temperature[1]. The adsorption of the inhibitor on the steel surface follows the Langmuir adsorption isotherm, suggesting a monolayer formation. The calculated Gibbs free

energy of adsorption ($\Delta G^\circ_{\text{aos}}$) indicates a mixed mechanism involving both physisorption and chemisorption[1].

Experimental Protocols: Corrosion Studies

The following protocols are based on the methodologies described for evaluating 3-OYA as a corrosion inhibitor[1].

3.2.1 Weight-Loss Method

- Specimen Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with emery papers of decreasing grit size, wash with distilled water and acetone, and dry.
- Immersion: Weigh the prepared coupons accurately. Immerse them in 1 M HCl solution without and with various concentrations of 3-OYA.
- Incubation: Maintain the solutions at a constant temperature (e.g., 30 °C) for a specified immersion period (e.g., 24 hours).
- Analysis: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and re-weigh.
- Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.

3.2.2 Electrochemical Measurements (Potentiodynamic Polarization & EIS)

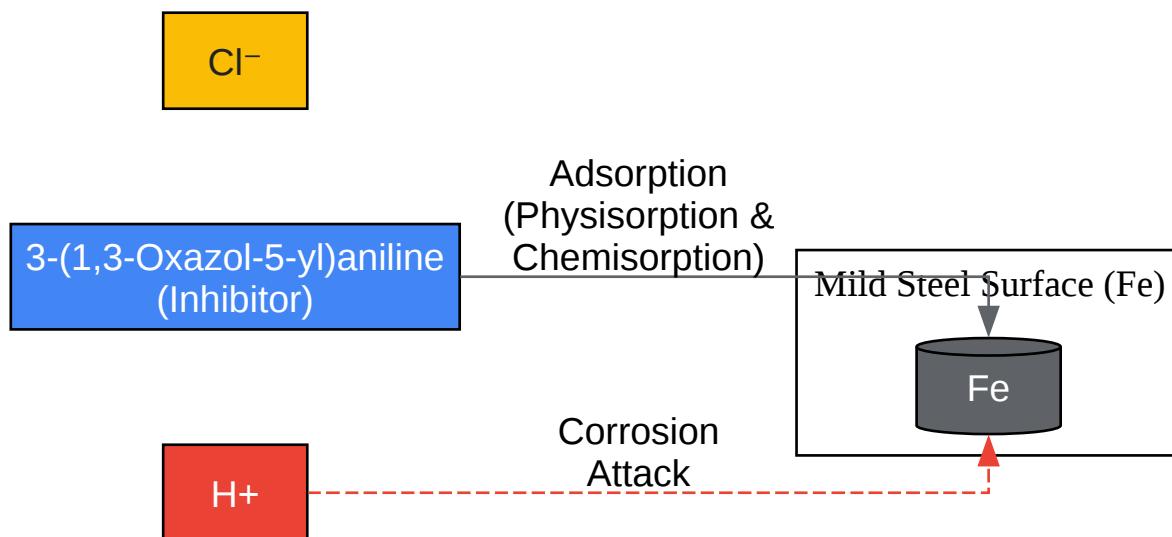
- Electrochemical Cell: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached.
- Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra over a frequency range (e.g., 100 kHz to 10 mHz) by applying a small amplitude AC signal (e.g., 10 mV) at the OCP.

- Potentiodynamic Polarization: After EIS, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
- Data Analysis: Analyze the polarization curves to determine corrosion potential (E_{corr}), corrosion current density (i_{corr}), and Tafel slopes. Analyze the EIS data using equivalent circuit models to determine parameters like charge transfer resistance (R_{ct}) and double-layer capacitance (C_{dl}).

Potential Biological Activities

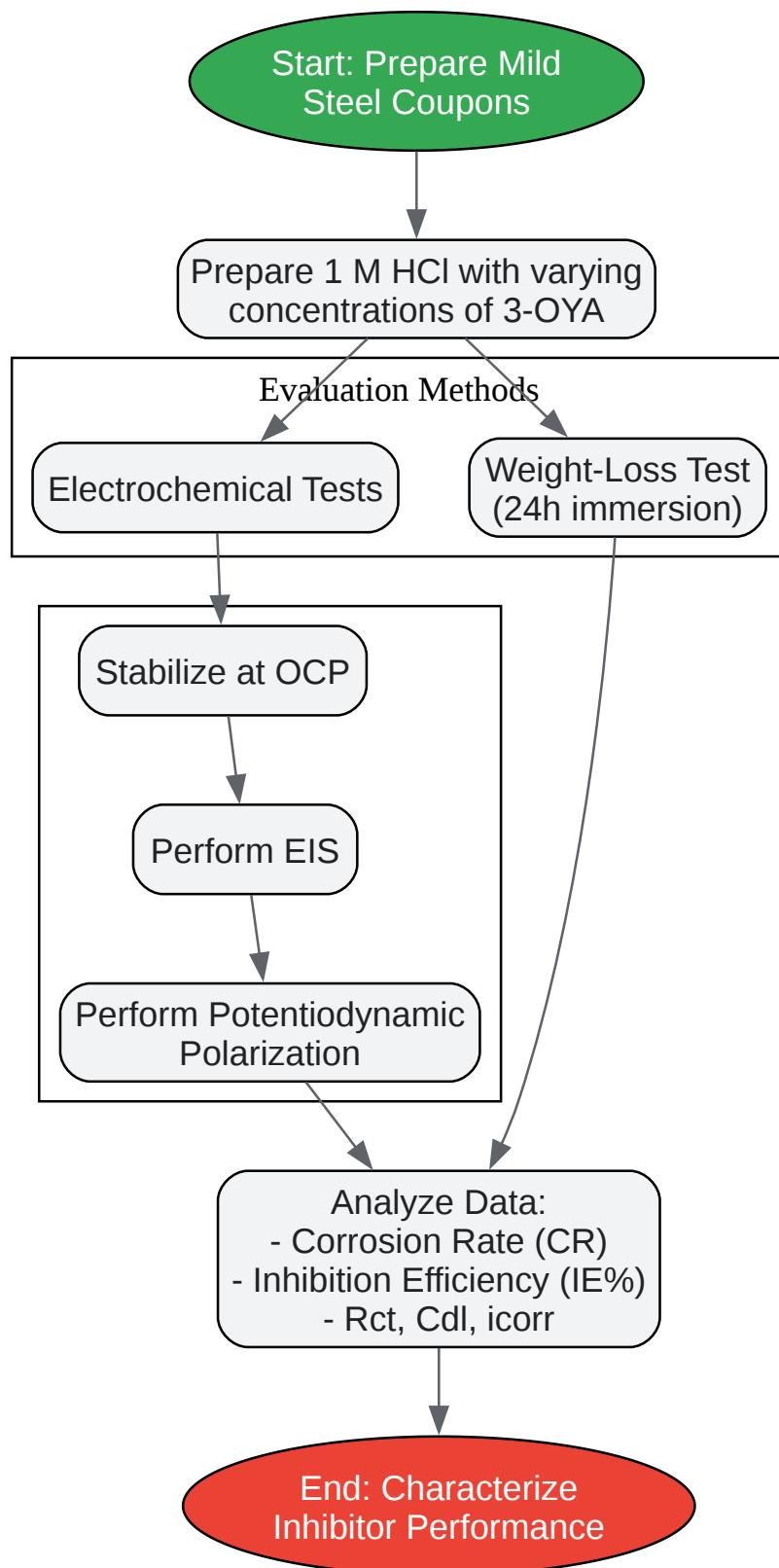
While specific biological data for **3-(1,3-oxazol-5-yl)aniline** is limited, the 1,3-oxazole scaffold is a known pharmacophore present in numerous biologically active compounds. This suggests potential avenues for research into its medicinal properties.

Anticancer Activity

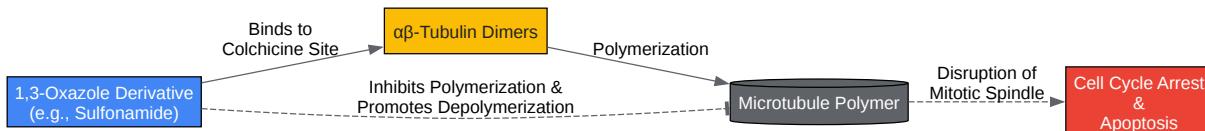

Many 1,3-oxazole derivatives have been reported to possess potent anticancer properties, acting through various mechanisms. One notable mechanism for a class of 1,3-oxazole sulfonamides is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The oxazole ring is a core component of several natural and synthetic compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.


Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to the application and potential mechanism of action of **3-(1,3-oxazol-5-yl)aniline**.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of corrosion inhibition by **3-(1,3-Oxazol-5-yl)aniline**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

[Click to download full resolution via product page](#)

Caption: General mechanism of tubulin polymerization inhibition by some oxazole compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Technical Guide: 3-(1,3-Oxazol-5-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119962#3-1-3-oxazol-5-yl-aniline-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com